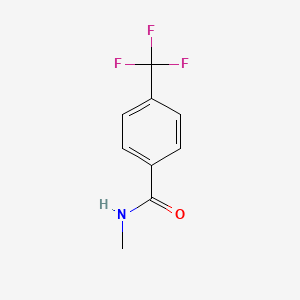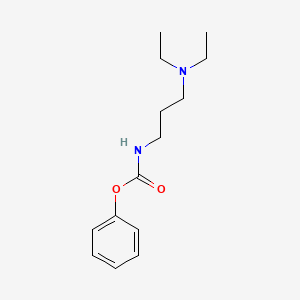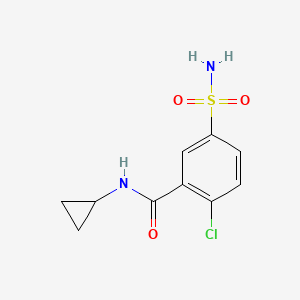
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide typically involves the reaction of chlorosulfonylbenzoic acid with cyclopropylamine. The reaction is carried out in an aqueous medium, and the resulting sulfonamide is then coupled with a carboxamide using carbodiimide coupling .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide has been studied for its potential as a selective inhibitor for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer . The compound has shown significant inhibitory activity against several h-NTPDase isoforms, making it a promising candidate for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide involves its interaction with the active site of h-NTPDases. The compound binds to the enzyme’s active site, inhibiting its catalytic activity and preventing the hydrolysis of nucleoside triphosphates and diphosphates . Molecular docking studies have shown significant interactions between the compound and the amino acids of the h-NTPDase homology model proteins .
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide can be compared with other sulfamoyl benzamide derivatives, such as:
- N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
- N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide
These compounds share similar structural features but differ in their substituents, which can affect their biological activity and selectivity. This compound is unique due to its specific cyclopropyl and sulfamoyl groups, which contribute to its potent inhibitory activity against h-NTPDases .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c11-9-4-3-7(17(12,15)16)5-8(9)10(14)13-6-1-2-6/h3-6H,1-2H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUTDOFUSYVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
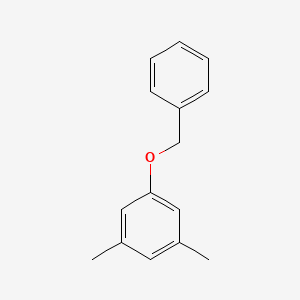
![5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B7891604.png)

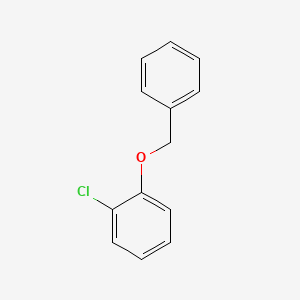
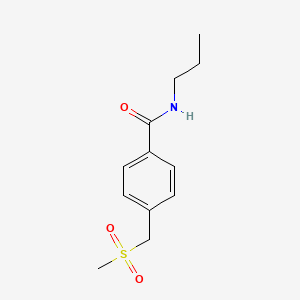
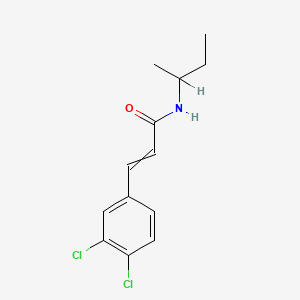
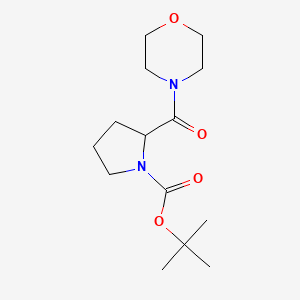

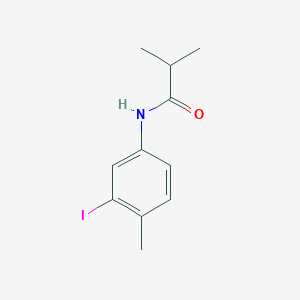
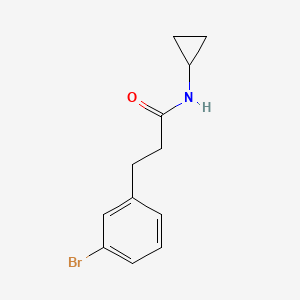
![4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891667.png)
![1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-](/img/structure/B7891668.png)
